CFTR(inh)-172

概要

説明

CFTRinh-172は、嚢胞性線維症膜貫通伝導調節因子(CFTR)塩化物チャネルの低分子阻害剤です。この化合物は、上皮組織における電解質および体液のバランス維持に重要な役割を果たすCFTRの機能と調節を研究するために、科学研究で広く使用されています。CFTRinh-172は、分泌性下痢や常染色体優性多発性嚢胞腎などの疾患の潜在的な治療薬として開発されてきました。

科学的研究の応用

CFTRinh-172 has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactivity of CFTR inhibitors.

Biology: Employed in research to understand the role of CFTR in cellular processes and its regulation.

Medicine: Investigated as a potential therapeutic agent for treating conditions like secretory diarrhea and autosomal dominant polycystic kidney disease.

Industry: Utilized in the development of new CFTR inhibitors and related compounds for therapeutic use.

作用機序

CFTRinh-172は、CFTR塩化物チャネルに結合してその機能を阻害することにより、その効果を発揮します。 この化合物は、細孔ブロッカーとゲーティングモジュレーターの両方の役割を果たし、塩化物選択性フィルターが崩壊し、細孔が膜の細胞外側からブロックされるコンホメーションを安定化します 。この二重の機能により、CFTRinh-172は、従来のイオンチャネル阻害剤とは異なります。

類似の化合物との比較

CFTRinh-172は、GlyH-101やチアゾリジノン誘導体などの他のCFTR阻害剤と比較されます。 これらの化合物はすべてCFTR機能を阻害しますが、CFTRinh-172は、細孔ブロッカーとゲーティングモジュレーターの両方としての二重の役割においてユニークです 。この独特の作用機序は、CFTRを阻害する際の特異性と有効性の分子基盤を提供します。

類似の化合物のリスト

- GlyH-101

- チアゾリジノン誘導体

CFTRinh-172のユニークな特性と幅広い用途は、科学研究と潜在的な治療開発において貴重なツールとなっています。

生化学分析

Biochemical Properties

CFTR(inh)-172 interacts with the CFTR protein, a low-abundance membrane protein . The CFTR protein is a channel that sits on the surface of cells and transports chloride and other molecules, such as bicarbonate . The dysfunction of CFTR protein is the fundamental cause of cystic fibrosis (CF), a fatal genetic disease .

Cellular Effects

This compound influences cell function by interacting with the CFTR protein. The CFTR protein is expressed in epithelial cells throughout the body, including the lung, pancreas, and gastrointestinal tract, where it is localized in the apical membrane . There, CFTR acts as an anion channel, controlling primarily the flux of chloride and bicarbonate ions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the CFTR protein. The CFTR protein is a chloride and bicarbonate channel responsible for regulation of ion transport across the apical membrane at the surface of certain epithelia . The most common disease-causing mutation is F508del – the deletion of three nucleotides that leads to the deletion of the phenylalanine residue at position 508 in the polypeptidic chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function can be observed over time. For instance, the novel messenger RNA (mRNA)-based therapy shows high potential to treat CF disease, by delivering CFTR mRNA into lung epithelial cells to generate fully functional CFTR replacement protein .

Subcellular Localization

The subcellular localization of this compound is associated with the CFTR protein. The CFTR protein is localized in the apical membrane of epithelial cells

For a more comprehensive understanding, please refer to the original research articles and reviews .

準備方法

合成経路と反応条件

CFTRinh-172の合成は、市販の出発物質から始まる複数のステップを含みます。重要なステップには、チアゾリジノン環の形成とトリフルオロメチル基の導入が含まれます。反応条件は通常、ジメチルスルホキシド(DMSO)などの有機溶媒と、目的の生成物の形成を促進するための触媒の使用が含まれます。

工業生産方法

CFTRinh-172の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるための反応条件の最適化が含まれます。この化合物は、通常、再結晶またはクロマトグラフィーなどの技術を使用して精製され、研究および潜在的な治療用途に適した高品質の製品が保証されます。

化学反応の分析

反応の種類

CFTRinh-172は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、CFTRinh-172に存在する官能基を修飾するために使用することができます。

置換: この化合物は、特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化されたチアゾリジノン誘導体を生成する可能性があり、一方、還元は官能基が修飾された化合物の還元型を生成する可能性があります。

科学研究への応用

CFTRinh-172は、次のような幅広い科学研究への応用を持っています。

化学: CFTR阻害剤の化学的性質と反応性を研究するために使用されます。

生物学: 細胞プロセスにおけるCFTRの役割とその調節を理解するための研究に使用されます。

医学: 分泌性下痢や常染色体優性多発性嚢胞腎などの疾患の治療のための潜在的な治療薬として調査されています。

産業: 治療用途のための新しいCFTR阻害剤および関連化合物の開発に使用されます。

類似化合物との比較

CFTRinh-172 is compared with other CFTR inhibitors, such as GlyH-101 and thiazolidinone derivatives. While all these compounds inhibit CFTR function, CFTRinh-172 is unique in its dual role as both a pore blocker and gating modulator . This distinct mechanism of action provides a molecular basis for its specificity and efficacy in inhibiting CFTR.

List of Similar Compounds

- GlyH-101

- Thiazolidinone derivatives

CFTRinh-172’s unique properties and wide range of applications make it a valuable tool in scientific research and potential therapeutic development.

特性

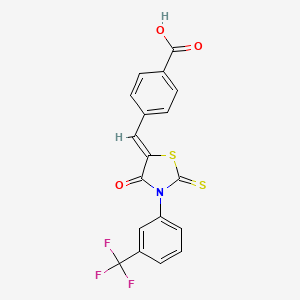

IUPAC Name |

4-[[4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F3NO3S2/c19-18(20,21)12-2-1-3-13(9-12)22-15(23)14(27-17(22)26)8-10-4-6-11(7-5-10)16(24)25/h1-9H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMHYXZZCWVCMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F3NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317499 | |

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307510-92-5 | |

| Record name | CFTR(inh)-172 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307510-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CFTR(inh)-172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-Carboxyphenyl)methylene]-2-thioxo-3-[(3-trifluoromethyl)phenyl-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。